5,6-Dichloropyridazin-3(2H)-one
Overview
Description
5,6-Dichloropyridazin-3(2H)-one is a heterocyclic organic compound with the molecular formula C4H2Cl2N2O . It is also known as 3,4-dichloro-1H-pyridazin-6-one .
Molecular Structure Analysis
The molecular weight of 5,6-Dichloropyridazin-3(2H)-one is 164.98 g/mol . The InChI code for this compound is 1S/C4H2Cl2N2O/c5-2-1-3 (9)7-8-4 (2)6/h1H, (H,7,9) .Physical And Chemical Properties Analysis
5,6-Dichloropyridazin-3(2H)-one is a solid compound . It has a molecular weight of 164.97700, a PSA of 45.75000, and a LogP of 1.07670 .Scientific Research Applications
Structural Characterization and Quantum Chemical Analysis
- Silva-Júnior et al. (2016) characterized 4,5-Dichloropyridazin-3-(2H)-one using NMR spectroscopy and crystallographic techniques, revealing its structure and quantum chemical properties. They employed Density Functional Theory (DFT) to examine the molecular geometry and vibrational frequencies of the compound, finding a good agreement between theoretical and experimental data. This study highlights the compound's significance in the field of molecular structure analysis and quantum chemistry (Silva-Júnior et al., 2016).
Synthesis and Chemical Reactions
- Alonazy et al. (2009) discussed the synthesis of various derivatives of pyridazinones, including 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones, derived from the condensation of benzil monohydrazones. This study provides insights into the chemical reactions and synthetic pathways involving pyridazinone derivatives (Alonazy et al., 2009).
Anticancer Activity Studies
- Mehvish and Kumar (2022) synthesized new series of 3(2h)-one pyridazinone derivatives with potential antioxidant activity. They conducted in-vitro antioxidant activity assessments and molecular docking studies, revealing the compound's potential in anticancer research (Mehvish & Kumar, 2022).
Pharmaceutical and Pesticide Applications
- Tsolomiti et al. (2007) described the synthesis of novel 4-mercapto-6-phenylpyridazin-3(2H)-ones, noting their ubiquity in pharmaceuticals and pesticides. The study discusses the structural motif common in COX-2 inhibitors and highlights the role of pyridazinone derivatives in treating various diseases and as potential inhibitors of vascular intimal hyperplasia (Tsolomiti et al., 2007).
Molecular Docking and Theoretical Studies
- Pattison et al. (2009) explored the use of 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems. The study demonstrates the compound's applications in drug discovery through sequential nucleophilic substitution processes (Pattison et al., 2009).
Safety And Hazards
properties
IUPAC Name |
3,4-dichloro-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-2-1-3(9)7-8-4(2)6/h1H,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDZPWHMUXKPMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NNC1=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313340 | |
Record name | 5,6-Dichloropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60313340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dichloropyridazin-3(2H)-one | |
CAS RN |
17285-36-8 | |
Record name | 17285-36-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269135 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-Dichloropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60313340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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